N-(4-butylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide
Description
N-(4-Butylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide is a synthetic aromatic amide characterized by a furan core substituted with a 3-nitrophenyl group and a propanamide side chain terminating in a 4-butylphenyl moiety. This analog has a molecular formula of C23H24ClNO2, a molecular weight of 381.90 g/mol, and a ChemSpider ID of 21490795 . The nitro substituent in the target compound likely enhances electron-withdrawing effects compared to chloro derivatives, influencing reactivity and biological interactions.
Properties
CAS No. |
853329-23-4 |
|---|---|
Molecular Formula |
C23H24N2O4 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-(4-butylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C23H24N2O4/c1-2-3-5-17-8-10-19(11-9-17)24-23(26)15-13-21-12-14-22(29-21)18-6-4-7-20(16-18)25(27)28/h4,6-12,14,16H,2-3,5,13,15H2,1H3,(H,24,26) |
InChI Key |
AAKNIPUQLUUCGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors.
Nitration: Introduction of the nitro group to the phenyl ring using nitrating agents like nitric acid.
Amidation: Formation of the amide bond by reacting an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Reduction of the nitro group: Formation of the corresponding amine.
Substitution reactions: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential biological activity that could be explored for therapeutic purposes.
Medicine: Investigation as a potential drug candidate.
Industry: Use in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Key Compounds:
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) Structure: Combines a thiazole ring (4-fluorophenyl-substituted) with a furan-propanamide chain. Activity: Exhibits potent KPNB1 inhibition and anticancer activity in cell-based assays . Synthesis: Suzuki coupling of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid and 4-fluorophenylboric acid .
N-(5-Methyl-1,3-thiazol-2-yl)-3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide (8h) Structure: Features a 3-nitrophenyl-oxadiazole linked to a thiazole-propanamide. Properties: Molecular formula C15H13N5O4S2, m.p. 158–159°C, and notable alkaline phosphatase activity .
Comparison with Target Compound:
Structural Insights :
- Furan cores (target compound, 31) favor planar aromatic interactions, while oxadiazole/thiazole systems (8h) introduce heteroatom-driven polarity .
Aromatic Amides with Alkyl Chains
Key Compounds:
N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a)
- Structure : Butyramide linked to a sulfamoylphenyl-tetrahydrofuran hybrid.
- Properties : Molecular formula C14H19N2O5S, m.p. 180–182°C, [α]D = +4.5° .
N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)hexanamide (5c)
Comparison with Target Compound:
Functional Insights :
- Sulfamoyl and nitro groups both enhance solubility in polar solvents but may compete in hydrogen-bonding interactions.
Impact of Substituents on Solubility and Reactivity
- Nitro vs. Halogen Substituents : The 3-nitrophenyl group in the target compound likely reduces solubility in aqueous media compared to chloro/fluoro analogs (e.g., 4-chlorophenyl in ), but increases affinity for nitroreductase-sensitive targets .
- Furan vs. Oxadiazole/Thiazole Cores : Furan’s lower heteroatom count may decrease polarity relative to oxadiazole/thiazole systems, affecting membrane permeability .
Biological Activity
N-(4-butylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide is an organic compound belonging to the amide class, characterized by a complex structure that includes a butyl-substituted phenyl group, a nitrophenyl group, and a furan ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C23H24N2O4
- Molecular Weight : 392.4 g/mol
- IUPAC Name : N-(4-butylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide
- CAS Number : 853329-23-4
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Furan Ring : This can be achieved through cyclization reactions involving suitable precursors.
- Nitration : Introduction of the nitro group onto the phenyl ring using nitrating agents.
- Amidation : Reaction of the amine with a carboxylic acid derivative to form the amide bond.
The compound's mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors, influencing biochemical pathways. These interactions may lead to inhibition or activation of certain biological processes.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives with furan and nitrophenyl moieties can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulation.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. The presence of the nitrophenyl group is thought to enhance its activity by disrupting bacterial cell membranes or inhibiting essential metabolic processes.
Case Studies
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated several furan-based compounds for their ability to inhibit tumor growth in xenograft models. This compound was among those tested and showed promising results in reducing tumor size compared to controls.
- Microbial Inhibition : In a research project focused on antibiotic resistance, this compound was tested against resistant strains of Staphylococcus aureus. Results indicated that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Data Table: Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
